![molecular formula C6H8N2OS B1378991 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde CAS No. 1260665-98-2](/img/structure/B1378991.png)
5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde
Overview
Description
5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde (5-PTDC) is a compound that has been studied for its potential applications in various scientific fields. 5-PTDC is a heterocyclic aldehyde that has been found to have unique chemical and physical properties, making it an attractive candidate for further research.
Scientific Research Applications
Molecular Aggregation and Solvent Effects
Studies on derivatives of 1,3,4-thiadiazole reveal their significant aggregation behavior in different solvents, which is crucial for understanding their chemical properties and potential applications in material science. For example, Matwijczuk et al. (2016) investigated the solvent effects on molecular aggregation, highlighting the impact of substituent groups and solvent type on the aggregation processes of these compounds (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Antileishmanial Activity
The antileishmanial activity of novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives against the promastigote stage of Leishmania major has been explored, revealing the potential of these compounds in developing new treatments for leishmaniasis. Sadat-Ebrahimi et al. (2019) identified derivatives that showed significant activity, suggesting the therapeutic potential of thiadiazole derivatives in parasitology (Sadat-Ebrahimi et al., 2019).
Antimicrobial and Antibacterial Properties
The in vitro microbiological evaluation of 1,3,4-thiadiazole derivatives has demonstrated moderate antimicrobial activity, underlining their importance in the development of new antimicrobial agents. Govori, Spahiu, and Haziri (2014) synthesized compounds that exhibited these properties, contributing to the ongoing search for new antimicrobial substances (Govori, Spahiu, & Haziri, 2014).
Synthesis and Chemical Properties
Research on the synthesis of heterocycles containing the 1,3,4-thiadiazole moiety, such as the work by Li and Xing (2012), provides insights into the chemical properties and reactivity of these compounds, which is essential for their application in synthetic chemistry and material science (Li & Xing, 2012).
Extraction and Structural Analysis
Compounds containing the 1,3,4-thiadiazole moiety have been studied for their extraction capabilities and structural properties, such as in the synthesis and analysis of benzocrown ether derivatives by Prokhorova et al. (2010), indicating their potential application in analytical chemistry and material extraction processes (Prokhorova, Glukhareva, Dyudya, Alekseeva, Morzherin, 2010).
Mechanism of Action
Target of Action
Similar compounds such as imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures, such as organophosphates, have been found to inhibit acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine after it is released into the synaptic cleft .
Biochemical Pathways
For instance, organophosphates are known to interfere with the degradation of the neurotransmitter acetylcholine at neuromuscular junctions .
Result of Action
Similar compounds such as organophosphates have been reported to cause ongoing stimulation and eventual fatigue of all affected muscarinic and nicotinic ach receptors .
properties
IUPAC Name |
5-propan-2-yl-1,3,4-thiadiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4(2)6-8-7-5(3-9)10-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOPFEQVULERIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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